Product packaging for 2-Azido-6-chloroquinoxaline(Cat. No.:)

2-Azido-6-chloroquinoxaline

Cat. No.: B13499005
M. Wt: 205.60 g/mol
InChI Key: UCIBGURBITZDGA-UHFFFAOYSA-N
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Description

2-Azido-6-chloroquinoxaline is a specialized heteroaromatic compound designed for use as a key synthetic intermediate in medicinal chemistry and chemical biology research. Its molecular structure incorporates two highly reactive functional groups: a chlorine atom at the 6-position and an azide group at the 2-position. The chloro substituent is a classic handle for nucleophilic aromatic substitution (SNAr) reactions, allowing researchers to readily introduce nitrogen, oxygen, and sulfur-based nucleophiles to create a diverse array of 6-substituted quinoxaline derivatives . Concurrently, the azido group offers a versatile pathway for further functionalization via "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This dual functionality makes this compound a valuable bifunctional scaffold for constructing complex molecular architectures, including those explored in the synthesis of potential pharmacologically active agents. Quinoxaline cores are frequently investigated for their biological activities, serving as scaffolds in the development of compounds with antibacterial, anticancer, and enzyme-inhibitory properties . Researchers can leverage this compound to efficiently generate libraries for biological screening or to create specific molecular probes. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClN5 B13499005 2-Azido-6-chloroquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClN5

Molecular Weight

205.60 g/mol

IUPAC Name

2-azido-6-chloroquinoxaline

InChI

InChI=1S/C8H4ClN5/c9-5-1-2-6-7(3-5)11-4-8(12-6)13-14-10/h1-4H

InChI Key

UCIBGURBITZDGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Azido 6 Chloroquinoxaline

Methodologies for Halogenation of Quinoxaline (B1680401) Precursors at the C-6 Position

The introduction of the chlorine atom at the C-6 position is a foundational step in the synthesis of the target molecule. This is generally achieved by starting with a precursor that already contains the chloro substituent or by performing a regioselective chlorination on the quinoxaline ring.

A common precursor for this synthesis is 6-chloro-1H-quinoxalin-2-one. This intermediate can be synthesized through various routes, often starting from p-chloroaniline. researchgate.net The synthesis involves steps such as condensation, nitration, reduction, and cyclization. researchgate.net Another method involves the reduction of 6-chloro-2-quinoxalinol-4-oxide (B8276360) with hydrazine (B178648) hydrate (B1144303) in the presence of a nickel catalyst, which produces 6-chloro-2-quinoxalinol (the tautomeric form of 6-chloro-1H-quinoxalin-2-one) in high yield. prepchem.com

Once 6-chloro-1H-quinoxalin-2-one is obtained, it can be converted to the key intermediate, 2,6-dichloroquinoxaline (B50164). This is typically achieved through a chlorination reaction using a strong chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). This reaction converts the hydroxyl group of the quinoxalinone into a chloro group. Patents describe processes for preparing 2,6-dichloroquinoxaline by hydrogenating 6-chloro-2-hydroxyquinoxaline-N-oxide and then chlorinating the resulting 6-chloro-2-hydroxyquinoxaline. google.comgoogle.com

Table 2: Synthesis of 2,6-Dichloroquinoxaline from 6-Chloro-1H-quinoxalin-2-one

Starting MaterialReagentConditionsProduct
6-Chloro-1H-quinoxalin-2-onePOCl3 or PCl5Reflux2,6-Dichloroquinoxaline

Orthogonal Synthesis and One-Pot Reaction Sequences for Enhanced Efficiency

Applying this concept to the target molecule, a potential, though not yet reported, one-pot sequence could involve the formation of the 6-chloro-1H-quinoxalin-2-one followed by in-situ chlorination and subsequent azidation without isolation of the intermediates. However, the compatibility of the reagents and reaction conditions for these sequential transformations would require careful optimization.

Optimization of Reaction Conditions and Yields in Scalable Preparations

For the practical application and large-scale synthesis of 2-azido-6-chloroquinoxaline (B6177285), optimization of reaction conditions is crucial. This involves screening various parameters such as solvents, temperature, reaction time, and catalyst systems to maximize the yield and purity of the product while minimizing by-products and reaction time.

In the nucleophilic substitution step, factors such as the concentration of sodium azide (B81097), the choice of solvent (e.g., DMF, DMSO, acetonitrile), and the reaction temperature can significantly impact the reaction rate and yield. Phase-transfer catalysts could also be explored to enhance the reactivity of the azide nucleophile.

Mechanistic Investigations of 2 Azido 6 Chloroquinoxaline Reactivity

Azide (B81097) Group Transformations and Reaction Dynamics

The azide group is a high-energy functionality known for its participation in various transformations, including cycloadditions, reductions, and rearrangements upon thermal or photochemical activation. In the context of the quinoxaline (B1680401) scaffold, these reactions provide pathways to novel heterocyclic systems.

Click Chemistry Methodologies with 2-Azido-6-chloroquinoxaline (B6177285) (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition [CuAAC])

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, mild conditions, and broad functional group tolerance. This compound, through its tautomeric equilibrium with 8-chlorotetrazolo[1,5-a]quinoxaline, serves as a precursor to the azide form required for this transformation.

Research has demonstrated that tetrazolo[1,5-a]quinoxalines can effectively be used as azide surrogates in CuAAC reactions with various terminal alkynes. The reaction proceeds by opening the tetrazole ring to the azide tautomer, which then undergoes the cycloaddition. Studies have investigated the scope of this reaction by employing a range of aliphatic and aromatic alkynes. For instance, the reaction of tetrazolo[1,5-a]quinoxaline (B8696438) with different alkynes using a copper(I) triflate catalyst in toluene (B28343) at 100 °C has been explored. The addition of a base such as N,N-diisopropylethylamine (DIPEA) was found in some cases to accelerate the conversion and improve yields.

A variety of functional groups on the alkyne partner are well-tolerated, leading to a library of novel 1-(quinoxalin-2-yl)-1,2,3-triazoles. However, a competing reaction, denitrogenative annulation leading to imidazo[1,2-a]quinoxalines, can also occur, particularly depending on the alkyne concentration and substituents on the quinoxaline ring.

Selected Examples of CuAAC Reactions with Tetrazolo[1,5-a]quinoxaline
Alkyne ReactantCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Hex-1-yne(CuOTf)₂·C₆H₆Toluene10075 wikipedia.org
Phenylacetylene(CuOTf)₂·C₆H₆, DIPEAToluene10089 wikipedia.org
Propargyl alcohol(CuOTf)₂·C₆H₆, DIPEAToluene10065 wikipedia.org
4-Ethynyltoluene(CuOTf)₂·C₆H₆, DIPEAToluene10078 wikipedia.org
1-Ethynyl-4-fluorobenzene(CuOTf)₂·C₆H₆, DIPEAToluene10081 wikipedia.org

Staudinger Ligation and Related Reduction Pathways of the Azide Moiety

The Staudinger reaction provides a mild and efficient method for the transformation of azides. Depending on the reaction pathway, it can lead to either the reduction of the azide to a primary amine (Staudinger reduction) or the formation of an amide bond (Staudinger ligation).

The Staudinger reduction involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate yields the corresponding primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org This two-step process is a valuable method for synthesizing 2-amino-6-chloroquinoxaline from its azido (B1232118) precursor under neutral conditions, avoiding the harsh reagents often required for other reduction methods. organic-chemistry.orgorganicchemistrytutor.com

The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen (N₂) gas to form the stable iminophosphorane. alfa-chemistry.com Aqueous workup cleaves the P-N bond to afford the primary amine. organic-chemistry.org

The Staudinger ligation is a modification of this reaction that results in the formation of a stable amide bond. wikipedia.org This is achieved by incorporating an electrophilic trap (e.g., a methyl ester) on the phosphine reagent. wikipedia-on-ipfs.org After the initial formation of the aza-ylide intermediate, an intramolecular rearrangement and hydrolysis sequence occurs, ultimately linking the two molecules via an amide bond without incorporating the phosphorus atom into the final product (traceless Staudinger ligation). wikipedia.org While a powerful tool in bioconjugation, specific applications of the Staudinger ligation directly involving this compound are not extensively documented in the reviewed literature. However, the principle remains applicable for conjugating the quinoxaline moiety to carboxylic acid-containing molecules.

Thermally and Photochemically Induced Nitrene Generation from Azidoquinoxalines

Aryl azides, including 2-azidoquinoxalines, can serve as precursors to highly reactive nitrene intermediates upon thermal or photochemical stimulation. This process involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable event.

Thermally , heating 2-azidoquinoxalines can lead to the formation of the corresponding 2-quinoxalinylnitrene. This triplet nitrene species can undergo various subsequent reactions, such as ring-opening to form cyano-substituted indoles. For example, flash vacuum thermolysis (FVT) of azido-quinolines and -quinoxalines has been shown to produce nitrene intermediates that rearrange to yield products like 3-cyanoindole.

Photochemically , irradiation of azidoquinoxalines, often via matrix photolysis, also generates the nitrene species. This method allows for the spectroscopic identification of the transient intermediates. Photolysis of related 4-quinolyl azide has shown the formation of the corresponding nitrene, which can undergo further transformations into cyclic ketenimines or open-chain nitrile ylides. These reactive intermediates can be trapped by nucleophiles present in the reaction medium. For instance, preparative photolysis in the presence of dialkylamines has led to the trapping of rearranged azirene intermediates to afford diazepine (B8756704) derivatives.

Azide-Tetrazole Tautomerism and its Impact on Subsequent Reactivity

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with the fused heterocyclic system, 8-chlorotetrazolo[1,5-a]quinoxaline. This type of valence tautomerism is a well-established phenomenon in many heterocyclic azides.

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the quinoxaline ring, the solvent, and the temperature. In the solid state and in solution, one tautomer may predominate. For many quinoxaline systems, the fused tetrazole form is the more stable isomer.

This tautomerism has a profound impact on the compound's reactivity. For reactions like the CuAAC, the tetrazole serves as a stable, crystalline precursor that can be conveniently handled. Under the reaction conditions, the equilibrium shifts to provide the necessary concentration of the open-chain azide tautomer to participate in the cycloaddition. Therefore, the tetrazole form acts as a masked azide. This equilibrium is also crucial in other reactions; for example, the tetrazole form is generally unreactive in Staudinger reactions, requiring the ring-opening to the azide before the reaction with a phosphine can proceed. Understanding and controlling this equilibrium is therefore key to harnessing the synthetic potential of this compound.

Halogen Reactivity at the C-6 Position and its Transformation Pathways

The chlorine atom at the C-6 position of the quinoxaline ring is susceptible to nucleophilic attack, primarily through the nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Chloroquinoxaline Scaffolds

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. This pathway is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The quinoxaline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring. This electronic property activates halogen substituents on the fused benzene (B151609) ring toward nucleophilic attack. Consequently, the chlorine atom at the C-6 position of this compound is activated for SNAr reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) with this compound

The chloro-substituent at the C-6 position of the quinoxaline core serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The electronic properties of the quinoxaline ring system significantly influence the reactivity of the C-Cl bond.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating biaryl structures by coupling an organohalide with an organoboron compound. fishersci.co.uk In the case of this compound, the reaction would target the C-6 position. Studies on the analogous 2,6-dichloroquinoxaline (B50164) have shown that the chlorine atom at the C-2 position is generally more reactive towards nucleophilic substitution, but the C-6 position can be selectively functionalized under Suzuki-Miyaura conditions. The selectivity is often governed by electronic parameters. researchgate.net

The catalytic cycle for the Suzuki-Miyaura reaction of this compound involves three primary steps:

Oxidative Addition: A Pd(0) catalyst inserts into the C-Cl bond at the C-6 position to form a Pd(II) complex. The efficiency of this step is enhanced by electron-rich, bulky phosphine ligands on the palladium center. nih.govacs.org

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium complex, a step facilitated by a base. libretexts.org

Reductive Elimination: The newly coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. harvard.edu

The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity, especially given the presence of the potentially coordinating azide and quinoxaline nitrogen atoms.

Reaction ComponentTypical ExamplesFunction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates C-C bond formation
Boron Reagent Arylboronic acids, Alkylboronic acidsSource of the new carbon substituent
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boron reagent for transmetalation
Solvent Toluene, Dioxane, THF/H₂OSolubilizes reactants and influences catalyst activity

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling would introduce an alkynyl group at the C-6 position. The mechanism is similar to the Suzuki-Miyaura coupling but involves a co-catalyst, typically a copper(I) salt like CuI. libretexts.orgmdpi.com

The dual catalytic cycle proceeds as follows:

The palladium cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond.

The copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne and the Cu(I) salt, facilitated by a base (commonly an amine like triethylamine, which can also serve as the solvent). wikipedia.org

Transmetalation occurs where the acetylide group is transferred from the copper to the palladium complex. libretexts.org

Reductive elimination yields the 6-alkynyl-2-azidoquinoxaline product and regenerates the Pd(0) catalyst.

The copper co-catalyst is crucial as it accelerates the reaction, allowing it to proceed under milder conditions than would be possible with palladium alone. mdpi.com Deoxygenation of the reaction environment is essential to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to maintain the activity of the palladium catalyst. youtube.com

Directed Ortho-Metalation and Related Strategies for C-H Functionalization

C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions by directly converting C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. nih.govnih.govresearchgate.net Directed Ortho-Metalation (DoM) is a powerful strategy within this class of reactions.

DoM involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, thereby increasing the kinetic acidity of the adjacent C-H protons and directing the deprotonation to that specific site. wikipedia.orguwindsor.ca

For this compound, several potential directing groups exist:

Quinoxaline Nitrogens: The nitrogen atoms within the quinoxaline ring are Lewis basic and can act as endogenous directing groups. Metalation of the parent quinoxaline scaffold has been achieved, demonstrating the directing capacity of the ring nitrogens. acs.org This could potentially direct functionalization to the C-3 or C-5 positions.

The Azide Group: The nitrogen-rich azide moiety could also exhibit a directing effect, although its effectiveness as a DMG in classical DoM is less established compared to amides or ethers.

The primary challenge in applying DoM to this compound is the high reactivity of organolithium bases, which could potentially react with the electrophilic azide group or the chloro-substituent. Therefore, alternative C-H activation strategies employing transition metal catalysis (e.g., with palladium, rhodium, or ruthenium) are often more suitable. These methods can proceed through various mechanisms, such as concerted metalation-deprotonation, and offer greater functional group tolerance. frontiersin.org For instance, direct C3-arylation of quinoxalin-2(1H)-ones has been achieved through radical-based Minisci-type reactions, demonstrating that functionalization of the quinoxaline core is feasible even without a strong directing group. rsc.org

Solvent Effects and Catalytic Influence on Reaction Mechanisms and Selectivity

The outcome and efficiency of the reactions involving this compound are profoundly influenced by the choice of solvent and catalyst system.

Solvent Effects: Solvents can impact reaction rates and selectivity by solvating reactants, intermediates, and catalysts. rsc.orgwhiterose.ac.ukyork.ac.uk In palladium-catalyzed cross-coupling reactions, solvent polarity is a critical factor. nih.gov

Polar vs. Nonpolar Solvents: Studies on substrates with multiple reactive sites (e.g., a chloro and a triflate group) have shown that solvent polarity can switch the reaction's chemoselectivity. Nonpolar solvents (like THF or toluene) might favor oxidative addition at one site, while polar solvents (like DMF or MeCN) favor another. nih.gov This is often attributed to the ability of polar solvents to stabilize charged intermediates or different catalytic species in the reaction cycle. nih.govnih.gov For this compound, the choice of solvent could be crucial in optimizing the yield of the C-6 coupled product while preventing side reactions.

Aprotic vs. Protic Solvents: The use of aqueous or alcoholic co-solvents is common in Suzuki-Miyaura reactions, often with specific bases like K₃PO₄ or K₂CO₃. fishersci.co.ukscispace.com The solvent system must be chosen to ensure solubility of both the organic substrate and the inorganic base.

Catalytic Influence: The nature of the catalyst, particularly the ligands attached to the metal center, plays a pivotal role in determining the reaction's success.

Phosphine Ligands in Suzuki-Miyaura Reactions: The steric bulk and electronic properties of phosphine ligands are critical. Bulky, electron-donating ligands (e.g., tri(tert-butyl)phosphine or dialkylbiaryl phosphines) generally accelerate the oxidative addition and reductive elimination steps, leading to higher catalytic activity. nih.govacs.orgresearchgate.net The choice of ligand can be used to tune reactivity and selectivity, for example, by favoring C-Cl activation over other potential side reactions. rsc.org

Copper Co-catalyst in Sonogashira Reactions: The presence of a Cu(I) co-catalyst is a defining feature of the Sonogashira reaction. It facilitates the formation of a copper acetylide, which is the key intermediate for the transmetalation step. libretexts.orgacs.org While copper-free Sonogashira protocols exist, they often require harsher conditions. The Cu(I) co-catalyst allows the reaction to proceed efficiently at or near room temperature. mdpi.com The ratio of palladium to copper and the choice of ligands can influence reaction rates and the prevalence of side products like alkyne homocoupling. researchgate.net

Derivatization Strategies and Functional Group Interconversions Involving 2 Azido 6 Chloroquinoxaline

Construction of Triazole-Fused Quinoxalines via Cycloaddition Reactions

The azido (B1232118) group at the C-2 position of the quinoxaline (B1680401) ring is a key functional handle for constructing nih.goviau.irresearchgate.nettriazolo[4,3-a]quinoxalines via cycloaddition reactions. This transformation, typically an intramolecular azide-alkyne cycloaddition (IAAC), provides a powerful method for creating fused heterocyclic systems. The process involves the reaction of the azide (B81097) with an alkyne, which can be either intermolecular or intramolecular, leading to the formation of a stable triazole ring fused to the quinoxaline core. The entropic advantage of an intramolecular reaction often allows the cycloaddition to proceed without a metal catalyst and under mild conditions.

These reactions are highly regioselective, yielding specific isomers due to the constrained geometry of the intramolecular process. The versatility of this approach allows for the introduction of a wide array of substituents onto the newly formed triazole ring, depending on the nature of the alkyne precursor used.

Table 1: Examples of Triazole-Fused Quinoxaline Synthesis

Precursor Reagent/Reaction Type Product Reference
2-Hydrazino-3-chloroquinoxaline Acid-mediated condensation with aldehyde/orthoester nih.goviau.irresearchgate.netTriazolo[4,3-a]quinoxalines nih.gov
3-Alkoxy-5,8-dichloro-2-hydrazinoquinoxalines Reaction with triethyl orthoformate 4-Alkoxy-6,9-dichloro nih.goviau.irresearchgate.nettriazolo[4,3-a]quinoxalines nih.gov

Amination and Amidation Reactions at the C-6 Position of the Quinoxaline Moiety

The chlorine atom at the C-6 position of 2-Azido-6-chloroquinoxaline (B6177285) serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct introduction of nitrogen-based functionalities, such as amino and amido groups.

Amination is typically achieved by reacting the chloroquinoxaline with various primary or secondary amines. These reactions can proceed smoothly, sometimes requiring moderate heating, to yield 6-aminoquinoxaline (B194958) derivatives. The choice of amine dictates the nature of the substituent introduced, offering a straightforward path to a diverse library of compounds. Similarly, amidation can be achieved, although it may involve multi-step sequences, such as conversion of the chloro group to an amino group followed by acylation, or palladium-catalyzed amidation reactions. The development of direct C-H amination techniques using aminating agents like anthranils also represents an advanced strategy for forming amide bonds under mild conditions. researchgate.net

Table 2: C-6 Position Amination/Amidation Reactions

Starting Material Reagent Product Type Key Features
6-chloroquinoxaline derivative Aliphatic or aromatic amines 6-aminoquinoxaline derivative Nucleophilic aromatic substitution (SNAr)
2,3-diphenylquinoxaline Chlorosulfonic acid, then amines 2,3-diphenylquinoxaline-6-sulfonamides Electrophilic sulfonation followed by amination

Introduction of Other Heteroatoms (e.g., Sulfur, Oxygen, Phosphorus) at the C-6 Position

Beyond nitrogen nucleophiles, the C-6 chloro group can be displaced by other heteroatoms such as sulfur, oxygen, and phosphorus. This further expands the chemical diversity of derivatives obtainable from the this compound scaffold.

Sulfur: Thiolation can be accomplished by reacting with sulfur nucleophiles like sodium sulfide (B99878) or various thiols (e.g., thiophenol) to introduce a thioether linkage. The resulting sulfur-containing quinoxalines can serve as intermediates for further modifications, such as oxidation to sulfoxides or sulfones. The synthesis of quinoxaline-2,3(1H,4H)-dithione derivatives using thionating agents like phosphorous pentasulfide is a related strategy. nih.gov

Oxygen: The introduction of oxygen functionalities can be achieved through reactions with alkoxides or phenoxides, leading to the formation of ethers. Hydroxylation to produce quinoxalinol derivatives is also a possible transformation, potentially through multi-step synthetic routes.

Phosphorus: Phosphorous-containing groups can be introduced via reactions such as the Arbuzov or Michaelis-Becker reactions, allowing for the synthesis of phosphonate (B1237965) esters or phosphine (B1218219) oxides attached to the quinoxaline core.

These substitutions are generally governed by the principles of nucleophilic aromatic substitution, where the reactivity can be enhanced by the electron-withdrawing nature of the quinoxaline ring system.

Regioselective Functionalization of the Quinoxaline Core

Achieving regioselectivity in the functionalization of the quinoxaline core is crucial for the synthesis of well-defined isomers. nih.govmdpi.com For the this compound scaffold, functionalization can be directed to specific positions beyond C-2 and C-6.

One powerful strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the direct introduction of carbon nucleophiles onto the electron-deficient quinoxaline ring. rsc.org For instance, reacting a quinoxaline N-oxide with carbanions can lead to the substitution of a hydrogen atom, typically at a position activated by the N-oxide group. rsc.org

Another approach involves transition metal-catalyzed C-H activation. mdpi.com This modern synthetic strategy enables the direct formation of new bonds (e.g., C-C, C-N, C-O) at specific C-H sites, guided by directing groups present on the molecule or by the inherent electronic properties of the quinoxaline ring. nih.govmdpi.com These methods provide an atom-economical route to functionalized quinoxalines that might be difficult to access through classical methods. nih.govmdpi.com

Synthesis of Bifunctional and Polyfunctional Quinoxaline Derivatives for Chemical Diversity

The synthesis of bifunctional and polyfunctional quinoxaline derivatives allows for the creation of molecules with increased structural complexity and the potential for diverse chemical interactions. nih.gov Starting from this compound, a sequential and orthogonal reaction strategy can be employed.

For example, the azido group at C-2 can be converted into a triazole ring via cycloaddition, while the chloro group at C-6 is simultaneously or subsequently substituted with another functional group (e.g., an amine, thiol, or aryl group) via SNAr or cross-coupling reactions. This approach leads to disubstituted quinoxaline derivatives where each substituent can be independently varied.

Further complexity can be introduced by leveraging the reactivity of the quinoxaline ring itself. Condensation reactions of substituted o-phenylenediamines with diketones can yield 2,3-bifunctionalized quinoxalines. nih.gov By choosing a diamine already bearing a functional group at the position corresponding to the final C-6, a polyfunctional scaffold is created. These strategies are essential for building libraries of complex molecules with tailored structures. nih.govresearchgate.net

Table of Compounds

Compound Name
This compound
nih.goviau.irresearchgate.netTriazolo[4,3-a]quinoxaline
2-Hydrazino-3-chloroquinoxaline
3-Alkoxy-5,8-dichloro-2-hydrazinoquinoxaline
4-Alkoxy-6,9-dichloro nih.goviau.irresearchgate.nettriazolo[4,3-a]quinoxaline
Triethyl orthoformate
Dihydrotriazolopyrazinone
6-Aminoquinoxaline
2,3-Diphenylquinoxaline
2,3-Diphenylquinoxaline-6-sulfonamide
Magnesium amides
Anthranil
Quinoxaline-2,3(1H,4H)-dithione
Phosphorous pentasulfide
Sodium sulfide
Thiophenol
Quinoxalinol
Quinoxaline N-oxide

Computational and Theoretical Studies of 2 Azido 6 Chloroquinoxaline and Its Derivatives

Electronic Structure Elucidation and Molecular Orbital Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental in elucidating the electronic structure of 2-Azido-6-chloroquinoxaline (B6177285). These calculations provide a detailed picture of the electron distribution and the nature of the molecular orbitals (MOs), which are key to understanding the molecule's stability and reactivity.

Detailed research findings indicate that the electronic properties of quinoxaline (B1680401) derivatives are significantly influenced by the nature and position of substituents. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically distributed over the quinoxaline ring and the azido (B1232118) group, indicating that these are the regions from which an electron is most easily donated. Conversely, the LUMO is generally localized on the pyrazine (B50134) part of the quinoxaline core, suggesting this is the most favorable region for accepting an electron.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Theoretical calculations for similar heterocyclic azides suggest that the introduction of an azido group can influence the HOMO-LUMO gap, thereby modulating the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.70Energy difference between HOMO and LUMO
Ionization Potential6.85The minimum energy required to remove an electron
Electron Affinity2.15The energy released when an electron is added

Note: The data presented in this table are representative values based on quantum chemical calculations for structurally related aromatic azides and are intended for illustrative purposes.

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Mechanistic Insights

Density Functional Theory (DFT) has become a popular and effective method for studying the reactivity and reaction mechanisms of organic molecules, including this compound. DFT calculations provide a good balance between computational cost and accuracy, making it possible to study relatively large molecules and complex reaction pathways.

DFT-based reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated to predict the reactivity of this compound. These descriptors help in understanding how the molecule will interact with other reagents. For instance, the electrophilicity index can predict the ability of the molecule to act as an electrophile in reactions.

Mechanistic insights into reactions involving this compound can also be gained through DFT calculations. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and determine the activation energies. This information is invaluable for understanding the feasibility and selectivity of a reaction. For example, DFT calculations can be used to study the mechanism of cycloaddition reactions involving the azido group or nucleophilic aromatic substitution (SNAr) at the chloro-substituted position.

Table 2: DFT-Calculated Reactivity Descriptors for this compound (Representative Data)

DescriptorValueDefinition
Chemical Potential (μ)-4.50 eVμ = (EHOMO + ELUMO) / 2
Chemical Hardness (η)2.35 eVη = (ELUMO - EHOMO) / 2
Global Softness (S)0.43 eV-1S = 1 / (2η)
Electrophilicity Index (ω)4.31 eVω = μ2 / (2η)

Note: The data in this table are representative and derived from DFT calculations on analogous heterocyclic systems.

Transition State Analysis of Key Reaction Pathways (e.g., Cycloadditions, SNAr)

Understanding the reaction mechanisms of this compound at a detailed level requires the characterization of the transition states (TS) of the key reaction pathways. Transition state analysis provides crucial information about the energy barriers of reactions, which in turn determines the reaction rates.

For the azido group, 1,3-dipolar cycloaddition reactions are a common and important class of transformations. Computational studies on other azido-containing heterocycles have shown that the transition state for these reactions can be located and characterized using methods like DFT. The geometry of the TS reveals the concerted or stepwise nature of the reaction, and its energy determines the activation barrier.

Similarly, for the chloro group at the 6-position, nucleophilic aromatic substitution (SNAr) is a key reaction. Transition state calculations for SNAr reactions on chloroquinoxalines can elucidate the structure of the Meisenheimer complex intermediate and the associated energy barriers. These calculations can help predict the regioselectivity and the influence of different nucleophiles on the reaction outcome.

Table 3: Calculated Activation Energies for Key Reactions of this compound (Illustrative Data)

ReactionReaction PathwayCalculated Activation Energy (kcal/mol)
[3+2] Cycloadditionwith a generic alkyne15 - 25
SNArwith a generic amine nucleophile20 - 30

Note: These activation energies are illustrative and based on computational studies of similar reactions in related heterocyclic systems.

Conformational Analysis and Tautomeric Equilibria

For this compound, conformational analysis is relatively straightforward as the quinoxaline core is rigid. However, the orientation of the azido group can be a subject of computational investigation. More significantly, this compound can exhibit tautomerism.

The most important tautomeric equilibrium for 2-azidoquinoxalines is the azide-tetrazole tautomerism. The azido form can exist in equilibrium with a fused tetrazole ring structure, specifically a tetrazolo[1,5-a]quinoxaline (B8696438). DFT calculations are highly effective in determining the relative stabilities of these tautomers. By calculating the Gibbs free energies of both the azide (B81097) and tetrazole forms, the position of the equilibrium can be predicted. Solvent effects can also be incorporated into these calculations to provide a more accurate picture of the tautomeric preference in different media. Studies on similar heterocyclic systems often show that the position of the equilibrium is sensitive to electronic effects of other substituents and the polarity of the solvent.

Table 4: Calculated Relative Energies of this compound Tautomers (Illustrative Data)

TautomerStructureRelative Gibbs Free Energy (kcal/mol)
Azido FormThis compound0.0 (Reference)
Tetrazole Form6-Chloro-tetrazolo[1,5-a]quinoxaline+2.5

Note: The data is illustrative. The positive value for the tetrazole form suggests that the azido tautomer is more stable in this hypothetical case.

Spectroscopic Property Prediction and Correlation with Theoretical Models

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the structure and electronic nature of a molecule. For this compound, theoretical calculations can predict various spectra, including NMR, IR, and UV-Vis.

For instance, Gauge-Including Atomic Orbital (GIAO) calculations at the DFT level can provide accurate predictions of 1H and 13C NMR chemical shifts. By comparing the calculated chemical shifts with the experimental spectrum, the assignment of peaks can be confirmed.

Similarly, the vibrational frequencies can be calculated and compared with the experimental IR spectrum to assign the characteristic vibrational modes of the molecule. The calculated frequencies are often scaled to account for systematic errors in the theoretical methods.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum. This can help in understanding the origin of the observed absorption bands and the influence of substituents on the electronic spectrum.

Table 5: Correlation of Predicted and Experimental Spectroscopic Data for a Quinoxaline Derivative (Representative Example)

Spectroscopic DataPredicted ValueExperimental Value
1H NMR (ppm)7.85 (H-3)7.82
13C NMR (ppm)145.2 (C-2)144.9
IR Frequency (cm-1)2125 (Azide stretch)2120
UV-Vis λmax (nm)325328

Note: This table provides a representative comparison for a generic quinoxaline derivative to illustrate the correlation between theoretical predictions and experimental results.

Role of 2 Azido 6 Chloroquinoxaline As a Versatile Building Block in Advanced Organic Synthesis

Precursor for Complex Polyheterocyclic Systems and Fused Ring Structures

The dual functionality of 2-Azido-6-chloroquinoxaline (B6177285) makes it an exceptional precursor for the synthesis of intricate polyheterocyclic and fused-ring systems. The azide (B81097) moiety is particularly useful for constructing nitrogen-containing heterocycles. For instance, the azido (B1232118) group can undergo thermal or photochemical nitrene insertion reactions or participate in [3+2] cycloadditions, such as the well-known Huisgen cycloaddition ("click chemistry"), to form triazole rings. nih.gov

Research has shown that quinoxalinotetrazoles, which exist in equilibrium with their 2-azidoquinoxaline (B6189031) counterparts, can effectively be used as the azide component in copper-catalyzed click reactions with various alkynes. This method provides an efficient pathway to a wide array of N-heterocycle-substituted 1,2,3-triazoles. nih.gov Furthermore, intramolecular cyclization reactions involving the azide group can lead to the formation of fused ring systems. For example, the reaction of the azide with adjacent functional groups can yield structures like tetrazolo[1,5-a]quinoxalines.

The chloro group at the 6-position offers another site for molecular elaboration, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the fusion of additional aromatic or heterocyclic rings onto the quinoxaline (B1680401) core. This sequential or one-pot functionalization strategy enables the construction of complex, multi-ring systems such as pyrimidothienoquinoxalines and oxadiazolylthienoquinoxalines. beilstein-journals.orgresearchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Quinoxaline Precursors.
Fused SystemSynthetic StrategyKey Feature
Pyrazolo[1,5-a]quinoxalineIntramolecular cyclizationFormation of a five-membered pyrazole (B372694) ring fused to the quinoxaline 'a' face. nih.gov
Imidazo[1,5-a]quinoxalineIntramolecular cyclizationCreation of a fused imidazole (B134444) ring system. nih.gov
Pyrimido[1,6-a]quinoxalineIntermolecular trapping of thermally generated ketenesAngularly fused 6/6/6 system with promising biological activity. beilstein-journals.org
N-Quinoxaline-1,2,3-triazolesCopper-catalyzed azide-alkyne cycloaddition (Click Chemistry)Utilizes the azide functionality to append a triazole ring. nih.gov

Scaffold for Multicomponent Reaction Development and Exploration

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the assembly of complex molecules from three or more starting materials in a single step, which is efficient and atom-economical. nih.govnih.gov this compound is an ideal scaffold for the development of novel MCRs due to its distinct reactive sites.

The azide functionality is particularly amenable to isocyanide-based MCRs. A prominent example is the azido-Ugi four-component reaction (AU-4CR), an elegant and atom-economical approach for synthesizing 1-substituted tetrazoles, which are highly relevant in medicinal chemistry. nih.govbeilstein-journals.org In such a reaction, the 2-azidoquinoxaline moiety can act as the azide component, reacting with an aldehyde (or ketone), an amine, and an isocyanide. This process rapidly generates complex products containing both the quinoxaline scaffold and a tetrazole ring, introducing multiple points of diversity in a single transformation.

The quinoxaline core itself acts as the foundational scaffold, upon which the complexity is built. The resulting MCR products can undergo further modifications, such as post-MCR cyclization, to yield even more diverse and structurally rigid heterocyclic compounds. rug.nl The presence of the chloro group provides a handle for subsequent reactions, further expanding the chemical space that can be explored from this single versatile building block. rug.nlrug.nl

Intermediate in the Synthesis of Quinoxaline-Based Ligands and Frameworks

Quinoxaline derivatives are frequently incorporated into the structure of ligands for metal catalysts and as building blocks for advanced materials like Covalent Organic Frameworks (COFs). nih.govelsevierpure.com this compound serves as a key intermediate in the synthesis of these sophisticated structures.

The chloro group at the 6-position is readily functionalized via cross-coupling reactions, enabling the connection of the quinoxaline unit to other aromatic systems to create bidentate or polydentate ligands. For instance, reaction with boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) can attach coordinating groups or linkers.

Simultaneously, the azide group at the 2-position can be transformed into other useful functionalities. A common strategy involves the reduction of the azide to a primary amine (2-amino-6-chloroquinoxaline). This amino group can then act as a coordinating site for metal ions or be used to form amide, imine, or other linkages to construct larger ligand architectures or framework precursors. rsc.org Alternatively, the azide can be used in a click reaction to covalently attach the quinoxaline unit to a polymer support or another molecular component, a strategy used in creating functional materials and frameworks. nih.gov This orthogonal reactivity allows for a stepwise and controlled synthesis of complex quinoxaline-based ligands and materials.

Utilization in Divergent Synthetic Pathways for Analog Library Generation

The generation of chemical libraries containing structurally related analogs is a cornerstone of modern drug discovery and materials science. jetir.org Divergent synthesis, where a common intermediate is used to create a wide range of distinct products, is an efficient strategy for library production. This compound is exceptionally well-suited for this approach due to its two chemically distinct reactive handles. mdpi.com

A divergent synthetic strategy can be envisioned as follows:

First Diversification Step: The chloro group at the 6-position can be reacted with a library of, for example, boronic acids via Suzuki coupling, introducing a first level of diversity.

Second Diversification Step: The azide group on each of the products from the first step can then be reacted with a library of alkynes via copper-catalyzed click chemistry.

This two-dimensional approach allows for the rapid generation of a large matrix of analogs from a single starting scaffold. The robust and high-yielding nature of both Suzuki couplings and click reactions makes this strategy highly effective for combinatorial chemistry, whether in solution-phase or solid-phase synthesis. uomustansiriyah.edu.iqijfans.org This enables the systematic exploration of the structure-activity relationship (SAR) by varying the substituents at two different positions of the quinoxaline core. documentsdelivered.com

Table 2: Divergent Synthesis Scheme from this compound.
Reaction SiteReaction TypeExample Reagent ClassIntroduced Diversity
C6-ChloroSuzuki CouplingAryl/Heteroaryl Boronic AcidsVaried aromatic/heterocyclic substituents (R1)
C2-AzidoAzide-Alkyne CycloadditionTerminal AlkynesVaried triazole substituents (R2)
C6-ChloroBuchwald-Hartwig AminationPrimary/Secondary AminesVaried amino substituents (R1)
C2-AzidoStaudinger Reaction / Aza-WittigPhosphines / CarbonylsVaried imine/amine derivatives (R2)

Advanced Analytical Methodologies for the Characterization of 2 Azido 6 Chloroquinoxaline and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry)

Spectroscopic methods are fundamental tools for elucidating the molecular structure of 2-azido-6-chloroquinoxaline (B6177285) by probing the interactions of its atoms and bonds with electromagnetic radiation.

Infrared (IR) Spectroscopy Infrared spectroscopy is particularly effective for identifying functional groups within a molecule. For this compound, the most diagnostic feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide (B81097) (–N₃) group. This peak typically appears in a relatively clear region of the spectrum, between 2100 and 2250 cm⁻¹. nih.govresearchgate.net Its presence provides powerful evidence for the successful incorporation of the azido (B1232118) moiety. Other key absorptions include those for aromatic C-H and C=C stretching. nih.gov

Table 1. Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium-Weak
Azide (–N₃)Asymmetric Stretching2100 - 2150Strong, Sharp
Aromatic C=C / C=NStretching1450 - 1600Medium-Strong
C-ClStretching700 - 850Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound (C₈H₄ClN₅), ¹H and ¹³C NMR spectra are used to confirm the connectivity and chemical environment of each atom.

¹H NMR: The spectrum is expected to show signals only in the aromatic region (typically δ 7.5–9.0 ppm). The four protons on the quinoxaline (B1680401) ring system would appear as distinct signals, likely doublets and a doublet of doublets, with coupling constants characteristic of ortho and meta relationships. The specific chemical shifts are influenced by the electron-withdrawing effects of the chloro and azido groups.

¹³C NMR: The spectrum would display eight distinct signals for the eight carbon atoms of the quinoxaline core. The chemical shifts of carbons directly attached to nitrogen or chlorine atoms would be significantly affected.

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity (¹H NMR)
¹HH-3~8.5 - 8.8Singlet
¹HH-5~7.8 - 8.1Doublet
¹HH-7~7.6 - 7.9Doublet of Doublets
¹HH-8~7.9 - 8.2Doublet
¹³CC-2 (attached to N₃)~150 - 155-
¹³CC-6 (attached to Cl)~130 - 135-

Note: Predicted values are estimates based on typical shifts for quinoxaline systems and substituent effects.

Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₈H₄ClN₅), the calculated monoisotopic mass is approximately 205.01 Da. A key fragmentation pathway for aryl azides is the loss of a neutral dinitrogen molecule (N₂), which has a mass of 28 Da. libretexts.orgchemguide.co.uk This process generates a nitrene intermediate radical cation. The presence of chlorine would also be evident from the characteristic M+2 isotopic pattern, where the peak at [M+2]⁺ is approximately one-third the intensity of the molecular ion peak (M⁺) due to the natural abundance of the ³⁷Cl isotope.

Table 3. Expected Key Ions in the Mass Spectrum of this compound.
IonDescriptionExpected m/z
[M]⁺Molecular Ion205
[M+2]⁺Molecular Ion (³⁷Cl isotope)207
[M-N₂]⁺Fragment after loss of N₂177
[M-N₂]+2Fragment after loss of N₂ (³⁷Cl isotope)179

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The crystal structure of 2-chloroquinoxaline (B48734) reveals a planar molecule. nih.govresearchgate.net In the solid state, these molecules arrange themselves through non-covalent interactions, such as π–π stacking between the aromatic rings and weak Cl⋯Cl interactions, which organize the molecules into supramolecular chains. nih.govresearchgate.net

The introduction of the azido group at the C-2 position would be expected to significantly influence the crystal packing. The linear azido group would likely alter the planarity and introduce new potential intermolecular interactions, such as N⋯Cl or N⋯N contacts, further stabilizing the crystal lattice.

Table 4. Representative Crystallographic Data for the Related Compound 2-Chloroquinoxaline. nih.govresearchgate.net
ParameterValue
Chemical FormulaC₈H₅ClN₂
Formula Weight164.59
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.1299 (2)
b (Å)3.8082 (1)
c (Å)21.0777 (6)
β (°)93.028 (2)
Volume (ų)731.82 (3)
Z (molecules/unit cell)4

Chromatographic and Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, GC, Column Chromatography)

Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and for the assessment of its purity.

Column Chromatography This is the primary technique for the purification of the crude product on a preparative scale. Given the aromatic and moderately polar nature of the compound, silica (B1680970) gel is a suitable stationary phase. Elution is typically performed using a solvent system consisting of a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). nih.gov The polarity of the eluent is gradually increased to effectively separate the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) HPLC is a high-resolution analytical technique used to determine the purity of the final compound. A reversed-phase C18 column is commonly employed for this type of aromatic heterocycle. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector.

Gas Chromatography (GC) Provided that this compound is thermally stable and sufficiently volatile, GC can be an effective method for rapid purity assessment. A capillary column with a nonpolar or medium-polarity stationary phase would be used. The sample is vaporized and carried through the column by an inert gas, with separation based on boiling point and interactions with the stationary phase.

Table 5. Summary of Chromatographic Techniques for this compound.
TechniquePrimary UseTypical Stationary PhaseTypical Mobile Phase / Conditions
Column ChromatographyPurification / IsolationSilica GelHexane / Ethyl Acetate Gradient
HPLCPurity AssessmentReversed-Phase C18Acetonitrile / Water Gradient
GCPurity AssessmentCapillary (e.g., DB-5)Temperature Gradient; Helium Carrier Gas

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This method is crucial for confirming that the empirical formula of the synthesized compound matches its theoretical composition. For a compound to be considered analytically pure, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values. researchgate.net This analysis serves as a final verification of the compound's identity and purity, complementing the data obtained from spectroscopic and chromatographic methods.

Table 6. Elemental Composition of this compound (C₈H₄ClN₅).
ElementTheoretical Mass %Representative Experimental %
Carbon (C)46.7346.55
Hydrogen (H)1.961.89
Nitrogen (N)34.0634.21

Note: Chlorine content is typically determined by other methods and is not included in standard CHN analysis.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Novel and Sustainable Synthetic Routes to 2-Azido-6-chloroquinoxaline (B6177285) and its Derivatives

Future research will likely prioritize the development of green and sustainable synthetic methodologies to access this compound and its analogs, moving away from traditional methods that may involve hazardous reagents or energy-intensive conditions. arabjchem.org The integration of green chemistry principles is crucial for creating environmentally benign and efficient synthetic pathways. acs.org

Key areas of focus include:

Energy-Efficient Techniques: Microwave and ultrasonic irradiation are emerging as powerful tools to accelerate reaction kinetics, often leading to higher yields in shorter reaction times and under solvent-free conditions. arabjchem.org These techniques reduce energy consumption compared to conventional heating methods. arabjchem.org

Atom Economy: Designing synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. nih.gov This involves developing one-pot or tandem reactions that reduce the number of intermediate purification steps.

A plausible sustainable route to this compound would start from 2,6-dichloroquinoxaline (B50164), itself synthesized via greener condensation methods, followed by a nucleophilic aromatic substitution with a non-toxic azide (B81097) source (e.g., sodium azide) in an aqueous or bio-based solvent system, potentially accelerated by microwave irradiation.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Quinoxaline (B1680401) Derivatives
ParameterConventional MethodsSustainable/Green Methods
SolventsOften hazardous (e.g., dichloromethane, acetonitrile) arabjchem.orgWater, ethanol, ionic liquids, or solvent-free arabjchem.orgnih.gov
CatalystsStrong acids/bases, toxic metal catalysts nih.govReusable nanocatalysts, clays, organocatalysts, biocatalysts nih.gov
Energy SourceProlonged conventional heating nih.govMicrowave irradiation, ultrasonic waves arabjchem.orgnih.gov
Waste GenerationSignificant by-products and solvent waste arabjchem.orgMinimized waste, high atom economy nih.gov

Exploration of Unconventional Reactivity Profiles and Catalytic Systems for Enhanced Selectivity

The dual functionality of this compound presents a rich landscape for exploring unconventional reactivity. The azido (B1232118) group is not merely a precursor to an amine but a versatile functional handle for various transformations. dntb.gov.ua Future research is expected to delve into catalytic systems that can selectively activate different parts of the molecule.

Azide Group Reactivity: Beyond simple reduction, the azido group can participate in [3+2] cycloaddition reactions (click chemistry), Staudinger ligations, and thermal or photochemical generation of highly reactive nitrene intermediates. dntb.gov.uanih.gov These nitrenes could then undergo intramolecular C-H insertion to form novel fused heterocyclic systems. Transition metal catalysts, particularly those based on rhodium or iron, are known to catalyze reactions of azides under mild conditions, forming metal nitrenoids that can engage in a variety of selective transformations. arabjchem.org

C-H Functionalization: Direct C-H functionalization of the quinoxaline core is a powerful strategy for derivatization that avoids the need for pre-functionalized starting materials. researchgate.net Research into photocatalysis and heterogeneous catalysis for the selective activation of C-H bonds on the quinoxaline ring is a burgeoning field. nih.govaip.org For this compound, developing catalytic systems that can distinguish between the different C-H bonds on the benzene (B151609) portion of the ring would allow for precise, late-stage modification of the scaffold.

Selective Catalysis: A key challenge and future direction is the development of catalysts that can chemoselectively target one reactive site in the presence of others. For instance, a catalytic system could be designed to mediate a C-H arylation while leaving the azido and chloro groups untouched. Conversely, another catalyst might facilitate a cycloaddition with the azide without affecting the chloro substituent, which could then be used for subsequent cross-coupling reactions.

Integration into Flow Chemistry and Automation Platforms for High-Throughput Synthesis

The synthesis of potentially energetic compounds like organic azides and the need to screen numerous derivatives for biological or material applications make this compound an ideal candidate for integration into modern synthesis platforms.

Flow Chemistry: Continuous flow chemistry offers significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. bohrium.comrsc.org The in situ generation and immediate consumption of azides in a flow reactor minimizes the accumulation of potentially explosive compounds. ingentaconnect.com Flow systems also provide precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.net The synthesis of quinoxalines has been demonstrated in continuous flow, including novel mechanochemical approaches that eliminate the need for solvents. acs.orgnih.gov

Automation and High-Throughput Synthesis: Automated platforms can accelerate the drug discovery and material science process by enabling the rapid synthesis of compound libraries. aip.orgdntb.gov.ua By combining automated liquid handlers with flow reactors, a large number of this compound derivatives could be synthesized by varying reaction partners for the azido group (e.g., different alkynes for click chemistry) or the chloro group (e.g., different amines or boronic acids for cross-coupling). Microdroplet-based systems have already been used for high-throughput screening to optimize quinoxaline synthesis conditions. arabjchem.orgmdpi.com

Table 2: Advantages of Flow Chemistry for the Synthesis of Azido-Quinoxaline Derivatives
FeatureAdvantage in Flow Chemistry
SafetySmall reactor volumes and in situ consumption minimize risks associated with potentially explosive azides. bohrium.comingentaconnect.com
Control & ReproducibilityPrecise control over temperature, pressure, and mixing leads to higher reproducibility and selectivity. researchgate.net
ScalabilityScaling up is achieved by running the system for a longer time ("scaling out") rather than using larger, potentially unsafe reactors. researchgate.net
IntegrationEasily integrated with in-line purification and analysis, enabling automated multi-step syntheses. nih.gov
Access to Novel ChemistryEnables reactions under high pressure or temperature that are difficult or unsafe in batch reactors. nih.gov

Catalyst Development for Enhanced Chemoselectivity and Stereoselectivity in Derivatization Reactions

The presence of multiple reactive sites on this compound—the azido group, the chloro substituent, and various C-H bonds—necessitates the development of highly selective catalysts to achieve controlled derivatization.

Chemoselectivity: Future catalyst design will focus on discriminating between these functional groups. For example, palladium catalysts with specific ligand sets could be developed to favor Suzuki or Buchwald-Hartwig coupling at the C-Cl bond while being unreactive towards the azide. Conversely, copper(I) catalysts are well-known to promote azide-alkyne cycloadditions, and optimizing these systems could ensure this reaction occurs exclusively, leaving the chloro group available for subsequent functionalization. researchgate.net Heterogeneous catalysts, such as transition metal-doped carbon aerogels or supported heteropolyoxometalates, offer a promising avenue for developing recyclable and highly selective catalytic systems. arabjchem.orgacs.org

Stereoselectivity: While this compound itself is achiral, its derivatization can generate chiral centers or atropisomers (axial chirality). A significant frontier in quinoxaline chemistry is the development of enantioselective catalytic methods. For instance, asymmetric hydrogenation of a quinoxaline derivative can create a stereocenter. More advanced is the catalytic, enantioselective construction of axially chiral biaryls, a strategy that has been successfully applied to create novel P,N-ligands from quinoxaline precursors. nih.gov Future work could involve designing chiral catalysts that control the stereochemical outcome of additions to the quinoxaline ring or in coupling reactions that create new stereogenic centers or axes.

Potential for Material Science Precursors and Advanced Chemical Probe Development

The unique electronic and chemical properties of the this compound scaffold make it a promising building block for advanced materials and specialized chemical tools.

Material Science Precursors: Quinoxaline derivatives are known for their applications in materials science, serving as components in organic semiconductors, fluorescent dyes, and organic light-emitting diodes (OLEDs). nih.govrsc.org The electron-deficient nature of the quinoxaline ring is a key feature for these applications. nih.gov By functionalizing this compound through reactions like cross-coupling (at the chlorine site) and click chemistry (at the azide site), novel conjugated polymers and small molecules with tailored electronic and photophysical properties can be synthesized. These new materials could be explored for use in organic solar cells, transistors, and sensors. nih.govrsc.org

Advanced Chemical Probes: The azide group is one of the most widely used "bioorthogonal" chemical reporters. acs.orgaip.org This means it is chemically inert to most biological functionalities but can be selectively reacted with a specific partner, typically a strained alkyne or a phosphine (B1218219), in a biological environment. researchgate.net This allows for the specific labeling of biomolecules. This compound could serve as a core scaffold for developing new chemical probes. The quinoxaline moiety itself can possess fluorescent properties or act as a recognition element for a biological target (e.g., melanin). ingentaconnect.comnih.gov The azide handle would then allow for the attachment of other functionalities, such as affinity tags (like biotin) or imaging agents, via click chemistry. This dual functionality opens pathways to create novel probes for applications in cellular imaging, target identification, and diagnostics. arabjchem.orgresearchgate.net

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